

Spectroscopic Profile of 3,4,5,6-Tetrahydrophthalic Anhydride: A Technical Guide

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Compound of Interest

Compound Name: 3,4,5,6-Tetrahydrophthalic anhydride

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This technical guide provides a comprehensive overview of the spectral data for **3,4,5,6-tetrahydrophthalic anhydride** (CAS No. 2426-02-0), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Chemical Structure and Properties

- IUPAC Name: 4,5,6,7-tetrahydro-2-benzofuran-1,3-dione^[1]
- Molecular Formula: C₈H₈O₃^{[2][3]}
- Molecular Weight: 152.15 g/mol ^{[1][2][3]}
- Appearance: White crystalline solid.

Spectroscopic Data

The following tables summarize the key spectral data for **3,4,5,6-tetrahydrophthalic anhydride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.4	m	4H	-CH ₂ - (allylic)
~1.7	m	4H	-CH ₂ -

Note: Specific chemical shift values can vary slightly depending on the solvent and instrument frequency.

¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~165	C=O (carbonyl)
~137	C=C (alkene)
~22	-CH ₂ -
~20	-CH ₂ -

Note: The exact chemical shifts for the aliphatic carbons can vary.

Infrared (IR) Spectroscopy

Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1850 & ~1780	Strong	C=O stretching (anhydride, symmetric and asymmetric)
~1230	Strong	C-O-C stretching (anhydride)
~2940	Medium	C-H stretching (aliphatic)
~1670	Medium	C=C stretching (alkene)

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

m/z	Relative Intensity (%)	Assignment
152	Moderate	[M] ⁺ (Molecular Ion)
108	High	[M - CO ₂] ⁺
79	Base Peak	[C ₆ H ₇] ⁺
80	High	[C ₆ H ₈] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

NMR Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **3,4,5,6-tetrahydrophthalic anhydride** is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
- The solution is then transferred to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
- ^1H NMR:
 - The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - The spectral width is set to cover the expected proton chemical shift range (typically 0-12 ppm).
 - Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR:
 - A proton-decoupled ^{13}C spectrum is acquired.
 - A larger number of scans is typically required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
 - The spectral width is set to encompass the carbon chemical shift range (typically 0-200 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- A small amount of the solid sample (1-2 mg) is ground to a fine powder using an agate mortar and pestle.
- Approximately 100-200 mg of dry potassium bromide (KBr) powder is added to the mortar.
- The sample and KBr are thoroughly mixed and ground together.
- A portion of the mixture is transferred to a pellet press, and pressure is applied to form a thin, transparent pellet.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- A background spectrum of the empty sample compartment is recorded.
- The KBr pellet containing the sample is placed in the sample holder.
- The IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry

Sample Introduction and Ionization:

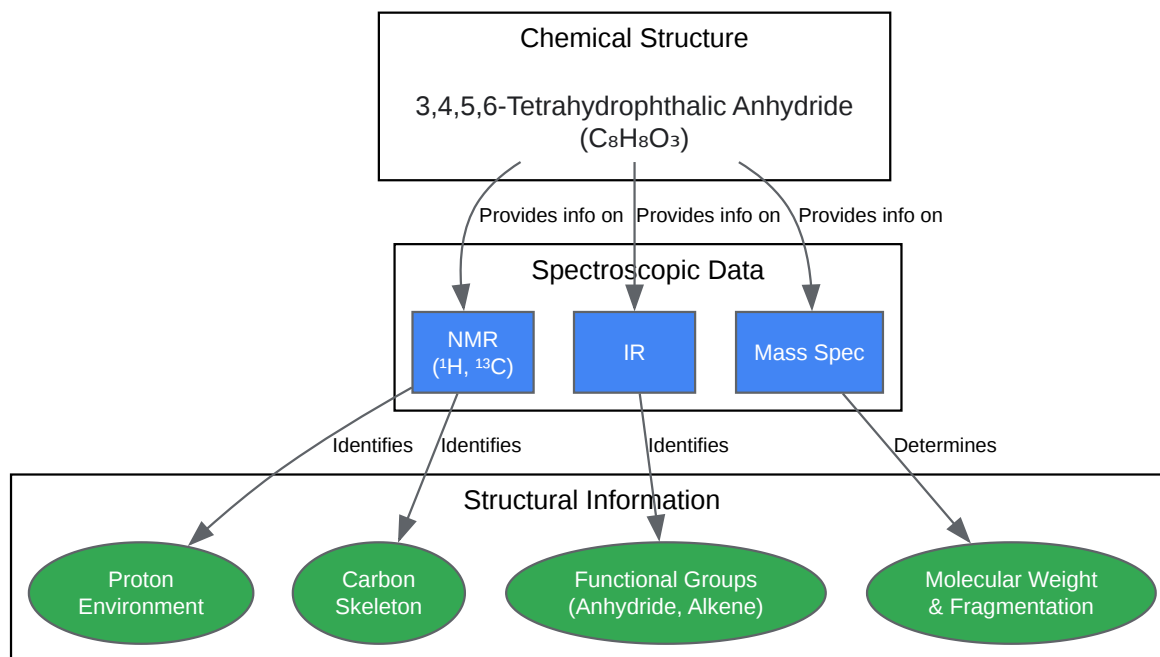
- The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Electron Ionization (EI): The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2]

Instrumentation and Data Acquisition:

- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion, generating a mass spectrum.

Data Interpretation and Structural Correlation

The following diagram illustrates the relationship between the observed spectral data and the chemical structure of **3,4,5,6-tetrahydrophthalic anhydride**.



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Caption: Relationship between the chemical structure of **3,4,5,6-tetrahydrophthalic anhydride** and its spectral data.

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